Ammonium monofluorophosphate

Übersicht

Beschreibung

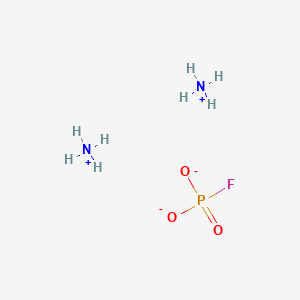

Ammonium monofluorophosphate is an inorganic compound with the chemical formula (NH₄)₂PO₃F. It is a salt composed of ammonium cations and monofluorophosphate anions. This compound is known for its applications in dental care products, particularly in toothpaste, due to its ability to provide fluoride ions that help in the prevention of dental caries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ammonium monofluorophosphate can be synthesized through the reaction of ammonium fluoride with ammonium metaphosphate. The reaction typically occurs in an aqueous solution and involves the following chemical equation: [ \text{NH}_4\text{F} + \text{NH}_4\text{PO}_3 \rightarrow (\text{NH}_4)_2\text{PO}_3\text{F} ]

Industrial Production Methods: Industrial production of dithis compound involves the hydrolysis of difluorophosphate with an alkali, resulting in the formation of monofluorophosphate. The process can be represented by the following equation: [ \text{PO}_2\text{F}_2^- + 2 \text{MOH} \rightarrow \text{M}_2\text{PO}_3\text{F} + \text{H}_2\text{O} + \text{F}^- ] where M represents a metal cation such as sodium or ammonium .

Analyse Chemischer Reaktionen

Types of Reactions: Ammonium monofluorophosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to release fluoride ions and phosphate ions.

Substitution: It can participate in substitution reactions where the fluoride ion is replaced by other anions.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction typically occurs under mild conditions.

Substitution: Various anions such as chloride or sulfate can be used as reagents under controlled conditions.

Major Products:

Hydrolysis: The major products are fluoride ions and phosphate ions.

Substitution: The products depend on the substituting anion but generally include the substituted monofluorophosphate compound.

Wissenschaftliche Forschungsanwendungen

Dental Care Applications

1.1 Remineralization Potential

Ammonium monofluorophosphate is widely studied for its role in dental health, particularly in remineralizing tooth enamel. Research indicates that MFP can effectively enhance the remineralization of demineralized enamel lesions. A study comparing various fluoride-based dentifrices found that MFP exhibited significant remineralization potential, although it was less effective than some other agents like calcium sodium phosphosilicate .

Table 1: Comparison of Remineralization Agents

| Agent | Mean Lesion Area (µ²) | Total Fluorescence | Statistical Significance (p-value) |

|---|---|---|---|

| No Treatment | 16449.2 | 759743.1 | <0.01 |

| This compound | 7371.3 | 233765.9 | <0.01 |

| Casein Phosphopeptide-Amorphous Calcium Phosphate | 5776.6 | 129470.8 | <0.01 |

| Calcium Sodium Phosphosilicate | 3874.1 | 107282.6 | <0.01 |

This table illustrates the comparative effectiveness of different remineralization agents, highlighting the significant differences noted in the study.

1.2 Mechanism of Action

The mechanism by which this compound aids in remineralization involves the release of fluoride ions upon hydrolysis, which promotes the formation of fluorapatite—a more stable form of enamel compared to hydroxyapatite . The compound’s ability to penetrate enamel and facilitate fluoride deposition is enhanced when used in conjunction with other agents like calcium and phosphate .

Agricultural Applications

2.1 Fertilizer Component

This compound is also utilized in agriculture as a source of phosphorus and fluoride in fertilizers. Its application can improve plant growth by providing essential nutrients while simultaneously offering some degree of pest control due to the presence of fluoride, which can deter certain herbivores .

Food Supplementation

3.1 Source of Fluoride

In food science, this compound is considered for use as a dietary supplement, particularly in multivitamin formulations aimed at preventing dental caries . Its controlled release of fluoride ions makes it an appealing option for fortifying food products without the immediate toxic effects associated with higher concentrations of fluoride.

Case Studies

Case Study 1: Dental Health Improvement

A clinical trial assessed the effectiveness of a toothpaste containing this compound over a six-month period among children at high risk for dental caries. Results indicated a statistically significant reduction in cavity formation compared to a control group using fluoride-free toothpaste .

Case Study 2: Agricultural Yield Enhancement

In agricultural trials conducted on maize crops, the application of this compound resulted in increased yield and improved resistance to pests compared to traditional phosphate fertilizers alone . The study demonstrated that the dual action of providing nutrients while deterring pests led to better overall plant health.

Wirkmechanismus

The primary mechanism of action of diammonium monofluorophosphate involves the release of fluoride ions upon hydrolysis. These fluoride ions interact with the enamel on teeth, promoting the remineralization process and inhibiting the demineralization caused by bacterial acids. The fluoride ions help in the formation of fluoroapatite, which is more resistant to acid attacks compared to hydroxyapatite .

Vergleich Mit ähnlichen Verbindungen

Ammonium monofluorophosphate can be compared with other similar compounds such as:

Sodium monofluorophosphate: Both compounds release fluoride ions, but sodium monofluorophosphate is more commonly used in toothpaste.

Calcium monofluorophosphate: This compound also provides fluoride ions but has different solubility and bioavailability properties.

Ammonium fluoride: While it provides fluoride ions, it does not have the same phosphate component as dithis compound.

Uniqueness: this compound is unique due to its dual role in providing both fluoride and phosphate ions, making it particularly effective in dental care applications.

Biologische Aktivität

Ammonium monofluorophosphate (MFP) is a compound of significant interest in the fields of dentistry and biochemistry due to its unique biological activities, particularly in relation to dental health. This article explores the biological mechanisms, efficacy, and safety profile of MFP, supported by data tables and relevant case studies.

Chemical Structure : this compound is represented by the formula . It consists of a phosphate group where one oxygen atom is substituted with a fluorine atom. This structure allows it to release fluoride ions upon hydrolysis, which are responsible for its biological activity.

Mechanism of Action :

- Fluoride Release : Upon ingestion or application, MFP dissociates to release fluoride ions. These ions are crucial for the prevention of dental caries as they enhance the remineralization of tooth enamel and inhibit demineralization processes .

- Enzyme Inhibition : Fluoride acts as an inhibitor for several enzymes involved in bacterial metabolism, notably enolase, which is critical for glycolysis. This inhibition reduces the acid production by cariogenic bacteria, thereby lowering the risk of cavities .

Antimicrobial Effects

Research indicates that MFP exhibits antimicrobial properties against oral bacteria. The compound's fluoride component has been shown to inhibit the growth of bacteria such as Streptococcus mutans, a primary contributor to tooth decay. The mechanism involves disrupting bacterial metabolism and reducing acid tolerance .

Remineralization Potential

A study comparing various dentifrice formulations found that MFP effectively promotes remineralization, although it was less effective than other agents like calcium sodium phosphosilicate. The study recorded mean lesion areas as follows:

| Treatment Group | Mean Lesion Area (µm²) | Total Fluorescence |

|---|---|---|

| No Treatment | 16449.2 | 759743.1 |

| Monofluorophosphate | 7371.3 | 233765.9 |

| Casein Phosphopeptide-ACP | 5776.6 | 129470.8 |

| Calcium Sodium Phosphosilicate | 3874.1 | 107282.6 |

Statistical analysis showed significant differences (p<0.01) between groups, indicating that while MFP promotes remineralization, it is not the most effective agent available .

Safety Profile and Toxicity

MFP's safety profile is generally favorable when used appropriately. However, excessive fluoride exposure can lead to toxicity characterized by symptoms such as hypocalcemia and potential damage to soft tissues . The acute toxicity of MFP is reported to be lower than that of sodium fluoride due to its slower release of fluoride ions in vivo .

Case Studies

A notable case study highlighted the effects of fluoride compounds on dental health, emphasizing that controlled use of MFP can significantly reduce cavity formation without adverse effects when used within recommended guidelines .

Eigenschaften

IUPAC Name |

diazanium;fluoro-dioxido-oxo-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH2O3P.2H3N/c1-5(2,3)4;;/h(H2,2,3,4);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEOCANGOMBQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-]P(=O)([O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FH8N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001021845 | |

| Record name | Phosphorofluoridic acid, ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14312-45-9, 66115-19-3 | |

| Record name | Ammonium monofluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014312459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorofluoridic acid, ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMMONIUM MONOFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS46648QNC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.